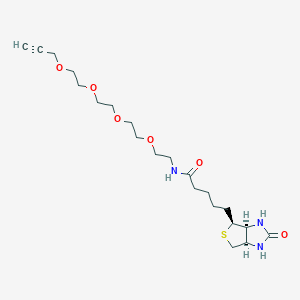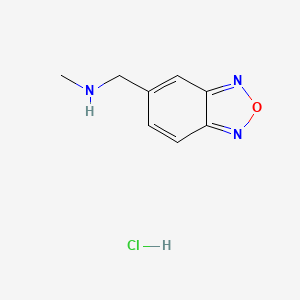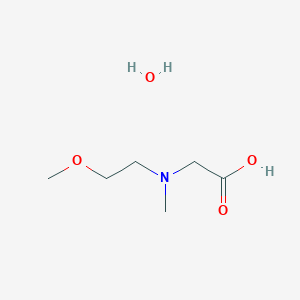![molecular formula C7H15ClN4O B3095388 {2-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}amine hydrochloride CAS No. 1262774-52-6](/img/structure/B3095388.png)
{2-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}amine hydrochloride
Overview
Description
“{2-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}amine hydrochloride” is a chemical compound with the empirical formula C7H15ClN4O. It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNCCC1=NN=CN1CCOC.[H]Cl . This indicates that the compound contains a 1,2,4-triazole ring, which is a type of heterocyclic ring, attached to an ethylamine group and a methoxyethyl group. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 206.67 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Synthesis and Antimicrobial Activities
1,2,4-Triazole derivatives, including compounds structurally related to {2-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}amine hydrochloride, have been synthesized and investigated for their antimicrobial activities. Some of these derivatives have shown good or moderate activities against test microorganisms (Bektaş et al., 2007).
Synthesis of trans N-Substituted Pyrrolidine Derivatives Bearing 1,2,4-triazole Ring
The synthesis of trans N-Substituted Pyrrolidine Derivatives bearing a 1,2,4-triazole ring, like the core motif of the compound , plays a vital role in the development of clinical drugs for various therapeutic applications, including antivirals and anticancer agents (Prasad et al., 2021).
Microwave-Promoted Synthesis and Biological Activity of Triazole Derivatives
Microwave-assisted methods have been used to synthesize 1,2,4-triazole derivatives. These compounds have been evaluated for their antimicrobial, anti-lipase, and antiurease activities, suggesting potential applications in treating various infections and diseases (Özil et al., 2015).
Synthesis of Chiral Primary Amines
The compound shares a structural similarity with 1,2,4-triazol-4-amines, which have been used as chiral auxiliaries in the synthesis of enantiomerically enriched α-aminoacetals and primary alkyl and arylalkyl amines. This highlights the potential application in the field of asymmetric synthesis and chiral drug development (Serradeil-Albalat et al., 2008).
Corrosion Inhibition
Triazole derivatives have been studied as corrosion inhibitors in acid media. Their structure-function relationship has been explored through various analytical techniques, indicating potential applications in material science and industrial corrosion prevention (Chaitra et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
2-[4-(2-methoxyethyl)-1,2,4-triazol-3-yl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O.ClH/c1-12-5-4-11-6-9-10-7(11)2-3-8;/h6H,2-5,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWUYIATHVFHCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NN=C1CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-amino-5-(4-[(trifluoromethyl)thio]phenoxy)benzoate](/img/structure/B3095315.png)



![[2-(1H-1,2,3-Triazol-5-ylthio)ethyl]amine hydrochloride](/img/structure/B3095360.png)
![[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3095368.png)


![{1-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/structure/B3095393.png)
![5-[(Isopropylamino)methyl]-2-pyrrolidinone hydrochloride](/img/structure/B3095401.png)
![{1-[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/structure/B3095405.png)


